molecular formula C13H18N2O2 B12224256 3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one

3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one

Cat. No.: B12224256
M. Wt: 234.29 g/mol
InChI Key: XCIDDIKHHGYFRL-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one is a synthetic organic compound that features a unique azetidine ring structure bonded to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is investigated for its use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and pyridine moiety can engage in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-4-yl)ethan-1-one: This compound shares the pyridine moiety but lacks the azetidine ring, making it less structurally complex.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Similar in structure but with different functional groups, leading to distinct chemical properties.

Uniqueness

3-Methyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]butan-1-one is unique due to the presence of both the azetidine ring and the pyridine moiety, which confer specific chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-methyl-1-(3-pyridin-4-yloxyazetidin-1-yl)butan-1-one

InChI

InChI=1S/C13H18N2O2/c1-10(2)7-13(16)15-8-12(9-15)17-11-3-5-14-6-4-11/h3-6,10,12H,7-9H2,1-2H3

InChI Key

XCIDDIKHHGYFRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CC(C1)OC2=CC=NC=C2

Origin of Product

United States

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